N-(2-Thienylmethyl)-1-octanamine

Vue d'ensemble

Description

“N-(2-Thienylmethyl)-2-Pyridinamine” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “N-(2-Thienylmethyl)glutamic Acid”, is also available from Sigma-Aldrich .

Synthesis Analysis

While specific synthesis information for “N-(2-Thienylmethyl)-1-octanamine” was not found, a related study discusses the synthesis of a class of antimicrobials using 1,2-phenylenediamine derivatives reacted with various aliphatic and heteroaliphatic dicarboxylic acids .

Molecular Structure Analysis

The molecular structure of “N-(2-Thienylmethyl)-2-Pyridinamine” has a linear formula of C10H10N2S . Another compound, “N,N-Dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium iodide”, has a molecular formula of C15H20INOS .

Applications De Recherche Scientifique

Synthesis and Materials Applications

- Synthesis and Thermoelectric Properties : The synthesis of superconducting nanoparticles using N-(2-Thienylmethyl)-1-octanamine alongside other amphiphilic molecules has led to the creation of highly crystalline nanoparticles exhibiting superconducting transition characteristics. These nanoparticles demonstrated semiconductor-like behavior and a ZT of 1.47 × 10−3 at 300 K, indicating potential applications in thermoelectric materials (Chtioui-Gay et al., 2016).

Nanotechnology and Particle Synthesis

- Electrosynthesis of Nanoparticles : this compound has been used to control the growth of spherical nanoparticles during the electrosynthesis of TTFCl 0.77, producing particles with sizes in the 4–12 nm range. This demonstrates its utility in nanotechnology and materials science for controlling nanoparticle size and distribution (Foulal et al., 2018).

Photophysical Properties and Applications

- Luminescent Properties for White Light Emission : Research into benzothiazole derivatives, including compounds related to this compound, has revealed their potential in white light emission technologies. These compounds exhibit distinct luminescence properties, which can be exploited in developing white-light-emitting devices for display and lighting applications (Lu et al., 2017).

Analytical Chemistry and Spectroscopy

- Femtosecond Laser Spectroscopy : A study on the coordination complex of europium with a structure similar to this compound explored its luminescence response under high-power femtosecond laser pulses. This research highlights the potential of such compounds in enhancing the efficiency of bioassays and fluorescent microscopy in biomedical diagnostics (Hadjichristov et al., 2009).

Orientations Futures

While specific future directions for “N-(2-Thienylmethyl)-1-octanamine” were not found, there are ongoing studies on the development of drugs based on imidazole and benzimidazole bioactive heterocycles . Another study discusses the potential of TRPM8 activation in epileptic brain regions as a new therapeutic approach .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The mode of action of N-(2-Thienylmethyl)-1-octanamine is currently unknown due to the lack of specific studies on this compound. It’s possible that it interacts with its targets in a manner similar to related compounds, but this would need to be confirmed through experimental studies .

Pharmacokinetics

A related compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, undergoes rapid oxidative metabolism in vitro

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As such, it’s difficult to provide a detailed description of the results of its action. More research is needed to elucidate these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Propriétés

IUPAC Name |

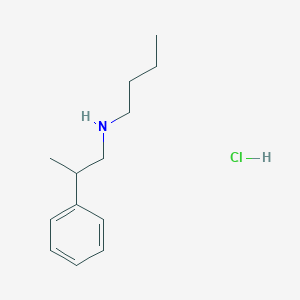

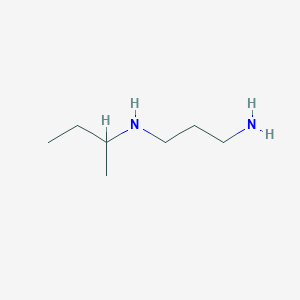

N-(thiophen-2-ylmethyl)octan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NS/c1-2-3-4-5-6-7-10-14-12-13-9-8-11-15-13/h8-9,11,14H,2-7,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSICCSOZVDKTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)

![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)